molecular formula C20H30BNO2 B1471187 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester CAS No. 2096342-17-3

4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester

Cat. No. B1471187
CAS RN: 2096342-17-3
M. Wt: 327.3 g/mol
InChI Key: ZOEHEOZRTHVCJS-UHFFFAOYSA-N
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Description

4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester is a biochemical compound with the molecular formula C20H30BNO2 and a molecular weight of 327.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester is defined by its molecular formula, C20H30BNO2 . The exact structure would require more specific information such as a structural diagram or a detailed description.


Chemical Reactions Analysis

Boronic acids and their esters, like 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester, are known to be susceptible to hydrolysis, especially at physiological pH . The rate of this reaction can be influenced by the substituents in the aromatic ring and the pH of the solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester are characterized by its molecular weight of 327.27 and its molecular formula, C20H30BNO2 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Polymer Synthesis and Degradation

Boronic acid esters have been utilized in the synthesis of polymers with unique properties. For instance, H2O2-cleavable poly(ester-amide)s were synthesized using a component related to boronic acid esters, demonstrating potential in creating responsive polymers for drug delivery systems where controlled release is triggered by hydrogen peroxide levels (Cui et al., 2017).

Phosphorescent Materials

Arylboronic esters exhibit unique phosphorescent properties at room temperature, which is significant for developing new materials for optoelectronic applications. These findings suggest that boronic esters can be used to create materials that emit light, expanding their utility beyond traditional applications in chemical synthesis (Shoji et al., 2017).

Light Emission and Copolymers

Boronic esters serve as intermediates in the synthesis of polymers with tailored light emission properties. This application is crucial for developing new materials for electronics and photonics, where precise control over light emission is required (Neilson et al., 2007).

Fluorescent Sensors

Boronic acid esters are integral in developing fluorescent sensors, particularly for detecting biologically relevant molecules. For example, a fluorescent sensor based on anthracene-(aminomethyl)phenylboronic acid pinacol ester was developed for highly sensitive detection of water, showcasing the potential of boronic esters in environmental monitoring and diagnostic applications (Miho et al., 2021).

properties

IUPAC Name

cycloheptyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO2/c1-19(2)20(3,4)24-21(23-19)17-13-11-16(12-14-17)18(22)15-9-7-5-6-8-10-15/h11-15,22H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEHEOZRTHVCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)C3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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